bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate
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Overview
Description
Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic addition of imine substrates catalyzed by BINOL-based chiral phosphoric acids . The reaction conditions often include room temperature and the use of solvents like chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The trifluoromethyl groups enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- ®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
- ®-1-[(S)-2-[BIS[4-(TRIFLUOROMETHYL)PHENYL]PHOSPHINO]FERROCENYL]-ETHYLDI-TERT-BUTYLPHOSPHINE
Uniqueness
Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate is unique due to its specific arrangement of phenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C42H38F6N2O4 |
---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C42H38F6N2O4/c1-27(29-19-23-33(24-20-29)41(43,44)45)49-39(3,31-13-7-5-8-14-31)53-37(51)35-17-11-12-18-36(35)38(52)54-40(4,32-15-9-6-10-16-32)50-28(2)30-21-25-34(26-22-30)42(46,47)48/h5-28,49-50H,1-4H3/t27-,28-,39-,40-/m1/s1 |
InChI Key |
ZNHRDBZZBROWMJ-HHGWJHHPSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N[C@@](C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)O[C@](C)(C4=CC=CC=C4)N[C@H](C)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)OC(C)(C4=CC=CC=C4)NC(C)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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